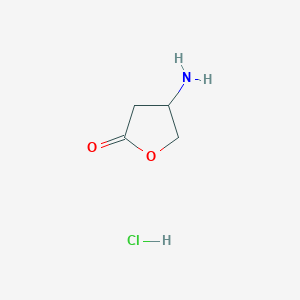

4-Amino-dihydro-furan-2-one hydrochloride

Descripción

Historical Perspectives on Dihydrofuranone Chemistry and Bioactivity

The history of furan (B31954) chemistry dates back to the 18th century, with the first description of a furan derivative, 2-furoic acid, in 1780. utripoli.edu.ly Dihydrofuranones, also known as butyrolactones, are a class of furanones characterized by a saturated five-membered ring containing an oxygen atom. ontosight.ai These structures are widespread in nature and are responsible for the flavor and aroma of many foods. utripoli.edu.ly

The study of dihydrofuranones gained significant momentum with the discovery of their diverse biological activities. Naturally occurring dihydrofuranones have been found to exhibit a range of effects, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netnih.gov This inherent bioactivity has made the dihydrofuranone scaffold a compelling target for synthetic and medicinal chemists for decades. nih.gov

Significance of Amino-Substituted Dihydrofuranones in Medicinal Chemistry and Organic Synthesis

The incorporation of an amino group into the dihydrofuranone structure, creating amino-substituted dihydrofuranones, has proven to be a pivotal strategy in medicinal chemistry. This modification can enhance the pharmacological profile of the parent molecule, often leading to improved potency and selectivity for biological targets. For instance, various synthetic γ-butyrolactones with amino substitutions have demonstrated potent antibacterial and neuroprotective activities. nih.gov

In the realm of organic synthesis, amino-substituted dihydrofuranones are highly valued as chiral building blocks. Their stereochemistry and multiple functional groups allow for the construction of complex and biologically active molecules. researchgate.net They serve as crucial intermediates in the synthesis of a variety of pharmaceutical agents, contributing to advancements in drug discovery and development. researchgate.net The synthesis of these compounds can be approached through various methods, including the ring-opening of γ-butyrolactone with nitrogen nucleophiles. researchgate.net

Overview of Current Research Landscape Pertaining to 4-Amino-dihydro-furan-2-one Hydrochloride

Current research on this compound primarily focuses on its role as a key pharmaceutical building block. jwpharmlab.comsigmaaldrich.cn Its chemical structure, featuring both a lactone and a primary amine, makes it a versatile synthon for the creation of more complex molecules with potential therapeutic applications. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic transformations. ontosight.ai

While specific, in-depth research articles focusing solely on the biological activities of this compound are not abundant in the public domain, its importance is underscored by its availability from numerous chemical suppliers who categorize it as a key intermediate for pharmaceutical development. jwpharmlab.comsigmaaldrich.cn The ongoing interest in γ-butyrolactone derivatives for treating a range of conditions, from cardiovascular diseases to neurodegenerative disorders and cancer, suggests that this compound and its derivatives will continue to be important subjects of investigation in chemical biology and medicinal chemistry. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 138846-59-0 |

| Molecular Formula | C4H8ClNO2 |

| Molecular Weight | 137.56 g/mol |

| Synonyms | 4-aminooxolan-2-one hydrochloride |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYONVUDAOYDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-88-2 | |

| Record name | (4R)-4-aminooxolan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Amino Dihydro Furan 2 One Hydrochloride

Comprehensive Analysis of Established Synthetic Pathways to 4-Amino-dihydro-furan-2-one Hydrochloride

A prominent method for the synthesis of 4-amino-dihydrofuran-2-one derivatives involves the nucleophilic substitution of a suitable leaving group on the furanone ring. nih.gov This approach often utilizes furan-2(5H)-one derivatives as the starting material. The C-4 position of the furanone ring is activated, making it susceptible to attack by an amine nucleophile.

One common strategy is the alkylation of furan-2(5H)-ones. For instance, the reaction of 5,5-disubstituted furan-2(5H)-ones with amines can proceed via an SN2 mechanism. The use of 5,5-dimethyl derivatives can enhance regioselectivity by sterically hindering other potential reaction sites. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with primary and secondary aliphatic amines in aprotic solvents also yields 5-amino derivatives. nih.gov

Another example is the reaction of 5-alkoxy-3,4-dihalo-5H-furan-2-ones with amino acids in the presence of a base like triethylamine (B128534) to produce new 4-amino-furan-2-one derivatives. researchgate.net These reactions often proceed via a tandem Michael addition-elimination mechanism. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions for 4-Amino-dihydro-furan-2-one Synthesis

| Starting Material | Nucleophile | Product | Reference |

| 5,5-Disubstituted furan-2(5H)-one | Amine | 4-Amino-5,5-disubstituted-dihydro-furan-2-one | |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Aliphatic Amine | 5-Amino-3,4-dihalo-dihydro-furan-2-one | nih.gov |

| 5-Alkoxy-3,4-dihalo-5H-furan-2-one | Amino Acid | 4-Amino-5-alkoxy-3-halo-5H-furan-2-one | researchgate.net |

Multi-step syntheses starting from furan (B31954) provide a versatile route to this compound. A scalable method has been developed for the synthesis of 5-hydroxy-2(5H)-furanone from furan using oxone as an oxidant in water. researchgate.net This intermediate can then be further functionalized.

For instance, a two-step transformation of furan can lead to a hydroxy-pyrrole compound, which involves an initial reaction with bromine in methanol. chemicalforums.com While this specific example leads to a pyrrole, the initial functionalization of the furan ring is a key step that can be adapted for the synthesis of furanone derivatives. The Paal-Knorr furan synthesis is a classic method for forming the furan ring itself from 1,4-dicarbonyl compounds. organic-chemistry.org

A chemobiocatalytic approach has also been reported for the synthesis of 5-aminomethyl-2-furancarboxylic acid (AMFC) from 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov This process involves the oxidation of HMF to an aldehyde intermediate, followed by transamination to introduce the amino group. nih.gov Although this yields a furan and not a dihydrofuranone, it demonstrates the use of furan precursors for amino-functionalized heterocyclic synthesis.

The formation of the dihydrofuranone core is a critical step in many synthetic routes. Intramolecular cyclization reactions are frequently employed to construct this ring system. For example, a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can produce 5-aryl-3(2H)-furanones. organic-chemistry.org Similarly, γ-hydroxyalkynones can be cyclized to substituted 3(2H)-furanones using a gold catalyst. organic-chemistry.org

Another approach involves the cycloisomerization of allenic hydroxyketones in water, which provides a metal-free route to 3(2H)-furanones. organic-chemistry.org Furthermore, a tandem reaction involving electrophilic cyclization with N-iodosuccinimide (NIS) followed by a 1,2-migration can be used to construct 4-iodo-3-furanones from 2-alkynyl-2-silyloxy carbonyl compounds. organic-chemistry.org

A metal-free 5-endo-dig oxidative cyclization has been developed to construct amino 2,3- and 2,5-dihydrofurans. rsc.org This strategy utilizes a hypervalent iodine reagent to mediate the C-H activation of alkynes, leading to the formation of the dihydrofuran ring. rsc.org

The development of stereoselective and enantioselective methods for the synthesis of substituted tetrahydrofurans is of significant interest due to the prevalence of these motifs in natural products. nih.gov Many of these strategies can be adapted for the synthesis of chiral this compound.

Intramolecular SN2 reactions between a hydroxyl group and a tethered leaving group are a classical approach to forming cyclic ethers with stereocontrol. nih.gov More recent methods include the use of SN2' reactions to generate 2-vinyltetrahydrofurans with the creation of new stereocenters. nih.gov

Gold(I)-catalyzed cascade cyclizations of azido-alkynes have been used for the stereoselective synthesis of spirocyclic indolin-3-ones, which contain a dihydrofuranone-like core. acs.org This reaction proceeds through an α-imino gold carbene intermediate and results in the formation of a single stereoisomer. acs.org Additionally, a silver(I)-mediated cyclization has been a key step in the enantioselective total synthesis of dihydrorosefuran, a monoterpene with a 2,5-dihydrofuran (B41785) structure. nih.gov

Table 2: Key Features of Stereoselective Synthetic Routes

| Method | Key Transformation | Stereochemical Outcome | Reference |

| Intramolecular SN2 | Cyclization of a hydroxyl group onto a chiral center with a leaving group | Inversion of configuration | nih.gov |

| SN2' Reaction | Cyclization onto a vinyl leaving group | Formation of new stereocenters | nih.gov |

| Gold(I)-Catalyzed Cascade | Cyclization of an azido-alkyne | Stereoselective spirocyclization | acs.org |

| Silver(I)-Mediated Cyclization | Cyclization of an allenic alcohol | Enantioselective formation of 2,5-dihydrofuran | nih.gov |

Elucidation of Reaction Mechanisms in this compound Formation and Chemical Transformations

The formation of 4-amino-dihydro-furan-2-one derivatives often involves nucleophilic addition and elimination reactions. In the reaction of 3,4-dihalo-2(5H)-furanone derivatives with primary aryl and heteroaryl amines, the mechanism proceeds through a Michael-type addition-elimination. nih.gov The amino group attacks the C4 carbon of the conjugated system, and the resulting adduct stabilizes by eliminating a hydrogen halide to form the 4-amino derivative. nih.gov

Computational studies using density functional theory (DFT) on the reaction of furan-2(5H)-one derivatives with amines suggest that the reaction proceeds via an SN2 mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon adjacent to the oxygen atom in the furanone ring. Electron-withdrawing substituents on the furanone ring can increase the electrophilicity of the C-4 position, thereby improving the reaction yield.

In some cases, the furanone ring can exist in equilibrium with an open-chain form, especially in the presence of a base. nih.gov This open form can then react with nucleophiles. For example, the reaction of 3,4-dihalomucochloric acid with N-acetylcysteine is believed to involve the open-ring form, with the initial nucleophilic attack occurring at the C4 position. nih.gov

Investigations into Ring-Opening and Subsequent Ring-Closure Mechanisms

The dihydrofuranone ring is a versatile structure capable of undergoing ring-opening and subsequent ring-closure reactions, which are fundamental to its role as a synthetic intermediate. These transformations are often initiated by nucleophilic attack at the carbonyl carbon, leading to the cleavage of the ester bond and formation of an acyclic intermediate. The subsequent ring-closure can then proceed through various pathways, often influenced by the reaction conditions and the nature of the substituents.

In the presence of a base, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their open-chain form. mdpi.com This acyclic intermediate is susceptible to reaction with nucleophiles, such as amines. For instance, the reaction with amino acid esters under reductive conditions can lead to the formation of lactams. mdpi.com A proposed mechanism for this multi-step reaction involves the initial ring-opening, followed by reaction with the amine and subsequent ring-closure to form the lactam. mdpi.com

Cobalt catalysts have been shown to promote the enantioselective ring-opening of 2,5-dihydrofurans. nih.govnih.gov The proposed mechanism involves the generation of a cobalt vinylidene species that adds to the alkene of the dihydrofuranone ring in a [2+2]-cycloaddition. nih.govnih.gov This is followed by an outer-sphere β-O elimination, facilitated by a Lewis acid like ZnX₂, to yield an acyclic organozinc compound. nih.govnih.gov This intermediate can then be functionalized with an electrophile. nih.govnih.gov

Furthermore, a one-pot, three-component reaction catalyzed by triethylamine has been developed for the synthesis of highly substituted dihydrofurofurans and functionalized furans. rsc.org This process involves a sequence of Knoevenagel condensation, Michael addition, and Paal-Knorr cyclization, demonstrating a cascade of ring-closure and ring-opening events. rsc.org

Catalytic Approaches and Their Mechanistic Implications

Various catalytic strategies have been employed in the synthesis and modification of furanone derivatives, each with distinct mechanistic implications. Both metal-based and organocatalytic systems have proven effective.

Metal Catalysis:

Gold Catalysis: Cationic gold(I) catalysts with bifunctional phosphine (B1218219) ligands can facilitate a four-step cascade reaction of allylic ynoates to produce chiral α,γ-disubstituted α,β-butenolides. researchgate.net Gold catalysts supported on titanium dioxide have also been used for the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org

Copper Catalysis: Copper(I) complexes with chiral biphenyl-2-ylphosphine ligands enable the asymmetric isomerization of β,γ-unsaturated butenolides to their α,β-unsaturated counterparts. researchgate.net Copper(II) has been used to catalyze a three-component reaction of 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates to yield 4-sulfonylated furan-2(5H)-ones. researchgate.net

Palladium Catalysis: Palladium catalysts have been utilized for the mild oxidation of alkyl enol ethers to form enals, which can then undergo intramolecular reactions to produce furan and 2,5-dihydrofuran products. organic-chemistry.org

Cobalt Catalysis: As mentioned previously, cobalt catalysts are effective in the enantioselective ring-opening of 2,5-dihydrofurans. nih.govnih.gov

Organocatalysis:

Base catalysts such as triethylamine and diethylamine (B46881) have been used in the synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds. mdpi.com These reactions often proceed under mild conditions but may require longer reaction times. mdpi.com

A simple protocol for the synthesis of 3(2H)-furanones involves the cycloisomerization of allenic hydroxyketones in water without the need for a metal catalyst. organic-chemistry.org

The mechanisms in these catalytic cycles often involve the coordination of the catalyst to the substrate, which activates it towards nucleophilic attack or rearrangement, followed by product formation and catalyst regeneration.

Role of Hydrochloride Salt Formation in Synthetic Stability and Reactivity

The formation of a hydrochloride salt of 4-amino-dihydro-furan-2-one is a crucial aspect of its synthesis, stability, and subsequent reactivity. The amino group in the parent compound is basic and can be protonated by hydrochloric acid to form the corresponding ammonium (B1175870) salt.

Stability: The hydrochloride salt form generally enhances the stability of the compound. The protonation of the amino group reduces its nucleophilicity and susceptibility to degradation pathways such as oxidation. This increased stability is advantageous for storage and handling of the compound. The salt form often results in a crystalline solid, which is typically more stable and easier to purify than the free base, which may be an oil or a less stable solid.

Reactivity: The hydrochloride salt can influence the reactivity of the molecule in subsequent synthetic steps. The protonated amino group is protected from reacting with electrophiles. This can be a strategic advantage in multi-step syntheses where reactions at other sites of the molecule are desired without affecting the amino group. The free base can be readily regenerated from the hydrochloride salt by treatment with a suitable base, allowing for subsequent reactions at the amino group. The presence of the hydrochloride can also affect the solubility of the compound, which can be a critical factor in choosing appropriate reaction solvents and conditions.

Advanced Derivatization Strategies for this compound Analogues

The 4-amino-dihydro-furan-2-one scaffold serves as a versatile platform for the synthesis of a wide array of analogues through various derivatization strategies. These modifications can be targeted at the dihydrofuranone ring, the amino group, or through the introduction of new substituents.

Functionalization of the Dihydrofuranone Ring System

The dihydrofuranone ring offers several positions for functionalization, allowing for the introduction of diverse chemical moieties.

Substitution at the C3 and C4 positions: The double bond in the furanone ring can be a site for various addition and substitution reactions. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones readily undergo nucleophilic substitution of the halogen atoms. mdpi.com This allows for the introduction of various functional groups at these positions.

Substitution at the C5 position: In derivatives such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group at the C5 position can be readily etherified or esterified. mdpi.comnih.gov It can also be halogenated using reagents like thionyl chloride or phosphorus tribromide. mdpi.comnih.gov

Alkylation: The furanone ring can be alkylated at various positions depending on the specific substrate and reaction conditions. For instance, the C-3 position of certain furanone derivatives can be alkylated.

A series of 3(2H)-furanones with modified side chains have been synthesized from isoxazole (B147169) derivatives, showcasing the versatility of building upon the core furanone structure. nih.gov

Modifications and Substitutions on the Amino Group

The amino group of 4-amino-dihydro-furan-2-one is a primary site for a variety of chemical modifications, enabling the synthesis of a diverse library of analogues.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of substituents.

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. For example, the synthesis of 4-((2,2-difluoroethyl)amino)-2,5-dihydrofuran-2-one has been reported. nih.gov

Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones to introduce more complex substituents.

Formation of Schiff Bases: The primary amino group can react with aldehydes and ketones to form Schiff bases, which can be further modified or used as intermediates.

These modifications can significantly alter the biological and physicochemical properties of the parent compound.

Introduction of Halogen and Other Electrophilic Substituents

The introduction of halogens and other electrophilic groups onto the dihydrofuranone ring can significantly impact the molecule's reactivity and potential applications.

Halogenation: Halogens can be introduced at various positions of the furanone ring. For example, the hydroxyl group at the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones can be halogenated. mdpi.comnih.gov Electrophilic halogenation reactions can also be employed. For instance, N-iodosuccinimide (NIS) can be used in an electrophilic cyclization to construct 4-iodo-3-furanones from 2-alkynyl-2-silyloxy carbonyl compounds. organic-chemistry.org

Sulfonylation: As mentioned earlier, a copper(II)-catalyzed reaction can introduce a sulfonyl group at the C4 position of the furanone ring. researchgate.net

Nitration: While not as commonly reported for this specific scaffold, nitration of aromatic rings attached to the furanone core is a feasible modification. For example, 5-(3,4-dichlorophenyl)-3-(3-nitrobenzylidene)-furan-2-one has been synthesized. nih.gov

These electrophilic substituents can serve as handles for further synthetic transformations, such as cross-coupling reactions, or can directly contribute to the biological activity of the resulting analogues.

Heterocyclic Annulation and Scaffold Hybridization Approaches

The construction of the 4-amino-dihydro-furan-2-one scaffold, a key α-amino-γ-butyrolactone structure, can be efficiently achieved through various synthetic strategies involving heterocyclic annulation and scaffold hybridization. These methods offer elegant pathways to this valuable heterocyclic motif by forming the core ring system and introducing the required functionalities in a controlled manner.

Heterocyclic Annulation via Catalytic [3+2] Cycloadditions

One prominent approach to the dihydrofuran-2-one core is through [3+2] annulation reactions. N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the direct annulation of α,β-unsaturated aldehydes (enals) and other aldehydes to form γ-butyrolactones. ucsb.edu This methodology relies on the in situ generation of a homoenolate equivalent from the enal, which then acts as a three-carbon building block.

The catalytic cycle is initiated by the addition of the NHC to the enal, forming a Breslow intermediate. A subsequent intramolecular redox reaction generates a key acyl anion equivalent which, through vinylogous umpolung, acts as a homoenolate. This homoenolate then undergoes a [3+2] cycloaddition with an aldehyde electrophile. The resulting alkoxide intermediate cyclizes onto the activated carboxylate, which is bound to the catalyst, to furnish the desired γ-butyrolactone and regenerate the NHC catalyst. ucsb.edu The stereochemical outcome of this reaction can often be controlled by the choice of the NHC catalyst. ucsb.edu

For the synthesis of a 4-amino substituted derivative, a precursor aldehyde containing a protected amino group or a functionality that can be readily converted to an amine would be required as the electrophilic partner in the annulation.

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization reactions represent another cornerstone in the synthesis of γ-lactam and γ-lactone frameworks. These methods often exhibit high atom economy and can establish complex stereocenters with a high degree of control.

One such strategy involves the intramolecular cyclization of N-allyl propiolamides. rsc.org While this method directly yields γ-lactams (pyrrolidin-2-ones), the underlying principles of radical-mediated or metal-catalyzed cyclization onto an alkyne can be conceptually adapted for the synthesis of the dihydrofuran-2-one core. For instance, a suitably designed substrate with an oxygen-tethered allylic group could undergo a similar cyclization cascade.

A more direct route to the α-amino-γ-butyrolactone scaffold involves the aziridination of α-ylidene γ-butyrolactones. The reaction of exocyclic α,β-unsaturated γ-lactones with an aminating agent, such as N-(ethoxycarbonyl)amino-2,4,6-trichlorobenzenesulfonate (NsONHCO2Et) in the presence of a base like calcium oxide, yields N-(ethoxycarbonyl) spiroaziridino γ-lactones. researchgate.net Subsequent regioselective ring-opening of the spiro-aziridine moiety with an acid, for example acetic acid, leads to the formation of acetylated N-protected α-amino γ-butyrolactones in quantitative yields. researchgate.net This approach effectively hybridizes the lactone scaffold with an aziridine (B145994) ring, which is then transformed to introduce the desired amino functionality at the α-position.

Scaffold Hybridization through Enzymatic and Chemoenzymatic Methods

Biocatalysis offers a highly selective and environmentally benign approach to chiral α-amino-γ-butyrolactones. Enzymatic tandem aldol (B89426) addition-transamination reactions have been developed for the synthesis of γ-hydroxy-α-amino acids, which are direct precursors to the target molecule. csic.es

This chemoenzymatic strategy commences with an enantioselective aldol addition of pyruvate (B1213749) to an aldehyde, catalyzed by an aldolase (B8822740) such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA). The resulting chiral 4-hydroxy-2-oxoacid is then subjected to an enantioselective amination using a transaminase. csic.es The γ-hydroxy-α-amino acid product can then be readily cyclized to the corresponding α-amino-γ-butyrolactone, often under acidic conditions which would also facilitate the formation of the hydrochloride salt. This approach allows for the construction of the chiral scaffold with high stereoselectivity, starting from simple achiral building blocks. csic.es

The versatility of these enzymatic systems allows for the use of various aldehydes, enabling the synthesis of a diverse range of substituted α-amino-γ-butyrolactones. csic.es

Table of Research Findings on Heterocyclic Annulation and Scaffold Hybridization Approaches

| Method | Key Reagents/Catalysts | Intermediate(s) | Product Type | Key Findings & Mechanistic Insights |

| NHC-Catalyzed [3+2] Annulation | N-Heterocyclic Carbene (NHC), Enal, Aldehyde | Breslow intermediate, Homoenolate equivalent | γ-Butyrolactone | Catalytic generation of a homoenolate from an enal for direct, stereoselective annulation with an aldehyde. ucsb.edu |

| Aziridination/Ring-Opening | α-Ylidene γ-butyrolactone, NsONHCO2Et, CaO, Acetic Acid | Spiroaziridino γ-lactone | N-protected α-amino γ-butyrolactone | Quantitative and highly regioselective ring-opening of the intermediate spiro-aziridine introduces the amino functionality. researchgate.net |

| Enzymatic Tandem Reaction | Aldolase (e.g., HBPA), Transaminase, Pyruvate, Aldehyde | Chiral 4-hydroxy-2-oxoacid, γ-Hydroxy-α-amino acid | Chiral α-amino-γ-butyrolactone | High stereoselectivity is achieved through sequential enzymatic aldol addition and transamination, followed by cyclization. csic.es |

Theoretical and Computational Investigations of 4 Amino Dihydro Furan 2 One Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the intrinsic properties of a molecule. These methods allow for the detailed analysis of molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, including optimized geometry and reactivity descriptors. For hydrochloride salts, such as the title compound, DFT calculations can model the interactions between the protonated amine and the chloride anion, which are crucial for understanding its solid-state structure and behavior in different environments. mdpi.com

While specific DFT studies on 4-Amino-dihydro-furan-2-one hydrochloride are not extensively available in the public literature, analysis of related structures provides insight into the expected molecular geometry. For instance, a DFT study on a similar heterocyclic compound, 2-imino-4-oxo-1,3-thiazolidine hydrochloride, was performed using the B3LYP functional with a 6-311+G(2d,p) basis set to optimize the geometry and calculate properties. researchgate.net For the parent ring, γ-butyrolactone, extensive computational data is available, providing a baseline for the bond lengths and angles of the furanone ring system. nist.govnist.gov The introduction of the protonated amino group at the C4 position is expected to influence the ring conformation and the electronic distribution significantly.

Table 1: Predicted Geometric Parameters for a Furanone Ring System (Note: This table presents representative data for a related furanone ring system based on publicly available computational databases and is intended for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-C | ~1.53 Å |

| Bond Angle | O-C-C | ~109° |

| Bond Angle | C-C-C | ~105° |

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the protonated amino group would significantly lower the energy of the HOMO compared to its free base, potentially altering its nucleophilic character. The electrophilicity index, a global reactivity descriptor, can be calculated from the HOMO and LUMO energies and quantifies the electrophilic nature of a molecule. In a study of 2-imino-4-oxo-1,3-thiazolidine hydrochloride, the HOMO-LUMO gap was calculated to be 2.87 eV, suggesting a high degree of chemical reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data (Note: The following data is illustrative for a comparable heterocyclic system and not specific to this compound.)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

Conformational Analysis and Energy Minimization

The furanone ring of 4-Amino-dihydro-furan-2-one is not planar and can adopt several low-energy conformations, typically described as "envelope" or "twist" forms. The position and orientation of the amino group are crucial determinants of the most stable conformer. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all low-energy conformers and their relative populations. This is achieved by rotating the flexible bonds and calculating the energy of each resulting structure, followed by energy minimization. The resulting low-energy conformers represent the most likely shapes the molecule will adopt. wikipedia.org The interactions between the amino group and the lactone ring, as well as the influence of the chloride counter-ion, would be critical factors in determining the conformational preferences of the title compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of a compound, it is essential to study its interactions with protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used for this purpose.

Prediction of Binding Affinities and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. A lower binding energy score typically indicates a more stable protein-ligand complex. nih.gov

While no specific docking studies have been published for this compound, studies on other furanone-containing molecules demonstrate the utility of this approach. For example, in a docking study of isoflavone (B191592) derivatives with a protein phosphatase from Leishmania donovani, various interactions such as hydrogen bonds, van der Waals forces, and pi-alkyl bonds were shown to contribute to the binding affinity. nih.gov For this compound, the protonated amino group would be capable of forming strong hydrogen bonds and electrostatic interactions, while the lactone carbonyl could also act as a hydrogen bond acceptor.

Table 3: Illustrative Molecular Docking Results for a Furanone Derivative (Note: This table presents example data from a docking study of a different furanone-containing ligand to illustrate the typical outputs of such an analysis.)

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Phosphatase 1 | Isoflavone Derivative | -8.5 | TYR-272, ARG-96, HIS-125 |

| Heme Oxygenase I | Furfural (B47365) | -6.8 | PHE-79 |

Identification of Key Amino Acid Residues in Protein Binding Sites

A crucial output of molecular docking is the identification of the specific amino acid residues in the protein's active site that form key interactions with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking, are responsible for the stability and specificity of the ligand-protein complex.

For this compound, the protonated primary amine would be a prime candidate for forming strong hydrogen bonds with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The lactone oxygen could also participate in hydrogen bonding with residues like serine, threonine, or tyrosine. Understanding these specific interactions is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Structure-Energy Relationship (SER) Analysis

The structure-energy relationship (SER) of a molecule describes how its three-dimensional conformation influences its potential energy. This analysis is fundamental to understanding molecular stability, reactivity, and interactions. For this compound, SER analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), reveals key insights into its behavior.

DFT calculations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations. The γ-butyrolactone ring is a common motif in biologically active compounds and its conformation is a critical determinant of activity. mdpi.com Theoretical studies on similar lactone structures show that the five-membered ring can adopt various twisted or envelope conformations, with the substituent's position influencing the energetic favorability of each. acs.org For 4-Amino-dihydro-furan-2-one, the orientation of the amino group relative to the lactone ring is a primary factor governing its conformational energy.

Key parameters derived from SER analysis include rotational energy barriers, bond dissociation energies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. The presence of the electronegative oxygen atoms in the carbonyl and ether functionalities, along with the nitrogen atom of the amine group, creates distinct regions of electron density, which are crucial for molecular interactions. researchgate.net

In the hydrochloride salt form, the protonation of the amino group significantly alters the electronic landscape. The positive charge influences the molecule's electrostatic potential, making it more polar and affecting its ability to form hydrogen bonds, a key factor in its interaction with biological targets. nih.gov Computational models can quantify these effects, providing a theoretical basis for the molecule's stability and reactivity profile.

Table 1: Theoretical Energetic and Structural Parameters for 4-Amino-dihydro-furan-2-one Note: The following data are representative values based on computational studies of structurally related γ-butyrolactone and aminofuranone derivatives. mdpi.comnih.govresearchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| Enthalpy of Formation (gas phase) | -350 to -450 kJ·mol⁻¹ | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | -8.5 to -9.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 to 0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 8.0 to 10.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Dipole Moment | 3.0 to 5.0 D | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Attributes

In silico modeling is an indispensable tool in modern drug discovery for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govdntb.gov.ua These predictions help to identify potential liabilities and optimize molecular structures to achieve favorable drug-like properties. For this compound, various computational models can generate a comprehensive ADMET profile. frontiersin.orgnih.gov

Absorption: Oral bioavailability is a key consideration. Predictions are often based on physicochemical properties summarized by frameworks like Lipinski's Rule of Five. Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated. mdpi.com The hydrochloride salt form is expected to enhance aqueous solubility, which can favor absorption. However, its polarity may reduce passive diffusion across the intestinal membrane. Computational models also predict permeability through biological barriers like the Caco-2 cell line model and the Blood-Brain Barrier (BBB). nih.govresearchgate.net

Distribution: Once absorbed, the volume of distribution (Vd) predicts how extensively a drug spreads into tissues versus remaining in the plasma. This is influenced by factors like plasma protein binding and lipophilicity. The polar nature of the hydrochloride salt would likely lead to a lower Vd.

Metabolism: The compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes, is a critical prediction. In silico models can predict whether the molecule is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.comfrontiersin.org Inhibition of these enzymes can lead to drug-drug interactions. The lactone ring could potentially be subject to hydrolysis by esterase enzymes.

Excretion: The primary route of elimination from the body is predicted. Small, polar molecules like this compound are often prime candidates for renal (kidney) excretion.

Toxicity: A range of potential toxicities can be flagged by in silico tools. These include predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. dntb.gov.uaresearchgate.net Identifying potential toxicophores (chemical substructures associated with toxicity) early in development is a significant advantage.

Table 2: Predicted ADMET Profile of this compound Note: This table presents a summary of plausible in silico predictions for this compound, based on established computational ADMET models and data from analogous compounds. nih.govmdpi.comresearchgate.netfrontiersin.org

| ADMET Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability. |

| Aqueous Solubility | High | Enhanced by the hydrochloride salt, aiding dissolution. |

| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed from the GI tract. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system, reducing potential for CNS side effects. |

| Distribution | ||

| Plasma Protein Binding | Low | A high fraction of the drug is free in circulation to exert its effect. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this major enzyme. |

| Excretion | ||

| Renal Excretion | Likely | Expected to be a primary route of elimination. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low predicted risk of causing genetic mutations. |

| hERG Inhibition | Non-inhibitor | Low predicted risk of cardiotoxicity. |

Medicinal Chemistry and Drug Discovery Applications of 4 Amino Dihydro Furan 2 One Hydrochloride Analogues

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For analogues of 4-Amino-dihydro-furan-2-one, SAR exploration is crucial for optimizing potency and selectivity towards specific biological targets.

Key modifications to the 4-Amino-dihydro-furan-2-one scaffold often involve substitutions at the amino group (R1) and on the furanone ring itself (R2, R3). These modifications can significantly influence the compound's interaction with its target protein, affecting binding affinity, efficacy, and pharmacokinetic properties. For instance, in a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety, specific substitutions led to potent inhibition of monkey renin in vitro. nih.gov

The potency of analogues can be dramatically altered by seemingly minor structural changes. For example, in a study of 4-aminopyridine (B3432731) derivatives as potassium channel blockers, the addition of a methyl group at the 3-position increased potency seven-fold compared to the parent compound, while methoxy (B1213986) and trifluoromethyl substitutions decreased potency. researchgate.net This highlights the sensitive nature of SAR and the importance of systematic exploration.

Table 1: Illustrative SAR Data for Bioactive Lactone/Lactam Analogues

| Parent Scaffold | Modification (Position) | Biological Target | Observed Activity Change |

| 4-Aminopyridine | 3-methyl | Voltage-gated potassium channels | ~7-fold increase in potency researchgate.net |

| 4-Aminopyridine | 3-methoxy | Voltage-gated potassium channels | ~3-fold decrease in potency researchgate.net |

| 4-Aminopyridine | 3-trifluoromethyl | Voltage-gated potassium channels | ~4-fold decrease in potency researchgate.net |

| 2-Amino-4-thiazole | Various at P2 position | Renin | Potent inhibition nih.gov |

| Furan-amidine | Replacement of furan (B31954) with other heterocycles | NQO2 | Lower activity than lead compound nih.gov |

This table is for illustrative purposes and combines data from different scaffolds to demonstrate SAR principles that are applicable to the study of 4-Amino-dihydro-furan-2-one analogues.

Rational Design and Synthesis of Novel Analogues, Hybrid Structures, and Prodrugs

The insights gained from SAR studies fuel the rational design and synthesis of new chemical entities with improved therapeutic potential. Strategies include creating novel analogues, hybrid molecules that combine pharmacophores from different drug classes, and prodrugs designed to enhance pharmacokinetic properties.

Novel Analogues: The synthesis of new analogues often aims to fine-tune the electronic and steric properties of the molecule to improve target engagement. For example, a series of 3,4-dihydroquinolin-2(1H)-one analogues were designed and synthesized to enhance solubility and act as potential VEGFR2 inhibitors for glioblastoma. nih.gov

Hybrid Structures: This approach involves covalently linking two or more distinct pharmacophores to create a single molecule with multiple mechanisms of action or improved targeting. For instance, researchers have synthesized hybrids linking pyrrolizine/indolizine derivatives with NSAIDs like ibuprofen, resulting in compounds with significant antiproliferative activity against cancer cell lines. nih.gov This strategy could be applied to 4-Amino-dihydro-furan-2-one, combining its core structure with other active moieties to create dual-action agents.

Prodrugs: Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy is often employed to overcome issues with solubility, permeability, or metabolic instability. While specific examples for 4-Amino-dihydro-furan-2-one hydrochloride are not detailed in the provided search results, the general principle of, for example, esterification or amidation of functional groups to improve properties like anti-inflammatory or antiproliferative activity is a well-established concept in drug design. nih.gov

The synthesis of these rationally designed compounds often involves multi-step chemical processes, starting from readily available precursors and employing a variety of organic reactions to build the desired molecular complexity.

Preclinical Evaluation of Therapeutic Efficacy

Once synthesized, novel analogues undergo rigorous preclinical evaluation to assess their therapeutic potential. This involves a combination of in vitro and in vivo studies.

In Vitro Efficacy Assessments in Relevant Biological Models

In vitro studies are performed in a controlled laboratory setting, typically using cell lines or isolated enzymes, to determine a compound's biological activity and potency. These assays are crucial for initial screening and for understanding the mechanism of action at a cellular level.

For example, in the evaluation of 3,4-dihydroquinolin-2(1H)-one analogues, MTT assays were used to determine the IC50 values (the concentration of a drug that inhibits a biological process by 50%) against glioblastoma cell lines U87-MG and U138-MG. nih.gov Several compounds demonstrated significant antiproliferative effects with low micromolar IC50 values, indicating their potential as anti-cancer agents. nih.gov Similarly, the efficacy of 9-amino acridine (B1665455) compounds was assessed against glioma cells, revealing low micromolar ED50 values. nih.gov In another study, an oxazole-amidine analogue, derived from a furan-amidine lead, was found to inhibit the growth of Plasmodium falciparum with an IC50 value of 0.3 μM. nih.gov

Table 2: Examples of In Vitro Efficacy Data for Heterocyclic Compounds

| Compound/Analogue | Biological Model | Assay Type | Result (IC50/EC50) | Therapeutic Area |

| Analogue 4m (3,4-dihydroquinolin-2(1H)-one) | U87-MG & U138-MG cells | MTT Assay | 4.20 μM nih.gov | Glioblastoma nih.gov |

| Analogue 4q (3,4-dihydroquinolin-2(1H)-one) | U87-MG & U138-MG cells | MTT Assay | 8.00 μM nih.gov | Glioblastoma nih.gov |

| Analogue 4u (3,4-dihydroquinolin-2(1H)-one) | U87-MG & U138-MG cells | MTT Assay | 7.96 μM nih.gov | Glioblastoma nih.gov |

| Oxazole-amidine analogue | Plasmodium falciparum | Growth Inhibition | 0.3 μM nih.gov | Malaria nih.gov |

| 9-Amino acridine compounds | Glioma cells | Efficacy Assay | Low micromolar ED50 values nih.gov | Glioma nih.gov |

In Vivo Proof-of-Concept Studies in Animal Models

Promising candidates from in vitro testing are advanced to in vivo studies in animal models of disease. These studies provide crucial "proof-of-concept" that the compound is effective in a living organism and can inform on its pharmacokinetic and pharmacodynamic properties.

For instance, a 9-amino acridine compound demonstrated a significant increase in the survival of mice with orthotopic glioblastoma. nih.gov These studies also revealed that the compound could penetrate the blood-brain barrier, a critical attribute for treating brain cancers. nih.gov In another example, specific 2-amino-4-thiazole-containing renin inhibitors showed oral blood pressure-lowering activity in high-renin normotensive monkeys. nih.gov These in vivo results are essential for deciding whether a compound should proceed to clinical development.

Identification and Validation of Specific Molecular Targets and Pathways

A critical aspect of modern drug discovery is the identification and validation of the specific molecular targets and pathways through which a compound exerts its therapeutic effect. This knowledge is vital for understanding the mechanism of action, predicting potential side effects, and developing biomarkers for patient selection.

For analogues of 4-Amino-dihydro-furan-2-one, this process would involve a combination of computational and experimental approaches. Molecular docking and dynamics studies can predict how a compound binds to a specific protein. For example, docking studies of 3,4-dihydroquinolin-2(1H)-one analogues confirmed strong interactions with the VEGFR2 kinase, supporting their anti-cancer activity. nih.gov

Experimental validation can be achieved through various techniques. For example, research has identified that some compounds may interact with targets like the multidrug resistance protein 2 (MRP2), which is involved in cellular efflux and can influence drug efficacy and toxicity. nih.gov In the context of platelet aggregation inhibitors, analogues of 4-amino-2-thiopyrimidine were evaluated as antagonists for P2Y12 and P2Y1 receptors, though in this case, they showed negligible activity, indicating that this particular heterocyclic core was not a suitable pharmacophore for these targets. nih.gov

Considerations for Chemical Library Development and High-Throughput Screening

To accelerate the discovery of new lead compounds, pharmaceutical research heavily relies on the development of diverse chemical libraries and their screening through high-throughput screening (HTS) platforms. nih.govresearchgate.net The 4-Amino-dihydro-furan-2-one scaffold is an excellent candidate for inclusion in such libraries due to its synthetic tractability and its presence in many known bioactive molecules.

Chemical Library Development: The design of a chemical library based on the 4-Amino-dihydro-furan-2-one core would involve creating a large number of derivatives with systematic variations at key positions. This can be achieved through combinatorial chemistry or diversity-oriented synthesis. The goal is to maximize chemical diversity to cover a broad region of chemical space, thereby increasing the probability of finding a "hit" against a particular biological target. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands or even hundreds of thousands of compounds against a specific biological target. nih.gov A library of 4-Amino-dihydro-furan-2-one analogues could be screened in various HTS assays, such as cell-based assays measuring cell viability or reporter gene expression, or biochemical assays measuring enzyme activity. nih.govmdpi.com The success rate of HTS campaigns can be low, but they are a powerful tool for identifying novel starting points for drug discovery programs. mdpi.com Filtering these libraries based on physicochemical properties, such as Lipinski's "Rule of Five," can help to enrich the library with drug-like molecules and improve the quality of the hits.

Broader Research Implications and Future Directions

Applications in Chemical Probes and Biological Tool Development

The dihydrofuranone core is a prevalent motif in pharmacologically important scaffolds, making its derivatives valuable for drug discovery and medicinal chemistry. arabjchem.orgnih.gov The synthesis of combinatorial libraries based on the furanone structure has been a fruitful strategy for identifying novel bioactive agents. For instance, a library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones was prepared to generate a diverse set of compounds for biological screening, which led to the discovery of a new class of antibiotics. sciopen.com This highlights the potential of systematically modifying the 4-Amino-dihydro-furan-2-one hydrochloride structure to develop probes that can interact with specific biological targets.

Furthermore, derivatives containing the furanone ring have been investigated as enzyme inhibitors. researchgate.net For example, compounds based on a pyridazinone scaffold, which shares some structural similarities with the furanone core, have been developed as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. nih.gov The amino group on the this compound molecule provides a key functional handle that can be modified to create a range of derivatives. These can then be used as chemical tools to probe biological pathways, identify new drug targets, and serve as leads for therapeutic development. The construction of amino dihydrofuran scaffolds as isosteres—molecules or groups with similar size and shape—of anti-vicinal amino alcohols represents a concise and practical strategy in this direction. nih.gov

Emerging Therapeutic Opportunities

The structural features of this compound and its parent scaffold, dihydrofuran-2-one, suggest potential applications in several therapeutic areas, most notably in neurodegenerative diseases and as a corrosion inhibitor.

Neurodegenerative Diseases

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopamine-producing neurons. researchgate.net Key enzymes involved in the metabolism of dopamine (B1211576), such as Monoamine oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT), are important targets for therapeutic intervention. researchgate.netuobaghdad.edu.iq Theoretical studies have explored the interaction of dihydrofuran-2-one and its derivatives with both MAO-B and COMT. researchgate.net These computational models suggest that dihydrofuran-2-one derivatives could act as inhibitors of these enzymes, thereby increasing dopamine levels in the brain. researchgate.netuobaghdad.edu.iq The findings indicate that these compounds may represent a promising therapeutic alternative for the treatment of Parkinson's disease. uobaghdad.edu.iq The presence of an amino group, as in 4-Amino-dihydro-furan-2-one, is a common feature in many neurologically active compounds and could enhance binding to target enzymes or receptors. researchgate.net

Corrosion Inhibition

The protection of metals from corrosion is a significant industrial challenge. Furan (B31954) derivatives have been identified as effective and environmentally friendly corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid. researchgate.net These molecules function by adsorbing onto the metal surface to form a protective film that shields the metal from the corrosive medium. researchgate.netnih.gov The efficiency of these inhibitors is linked to their molecular structure, including the presence of heteroatoms (like oxygen in the furan ring and nitrogen in an amino group) and π-electrons, which facilitate adsorption. Studies on various furan derivatives, including those with amino groups (furfurylamine), have demonstrated their ability to act as mixed-type inhibitors, affecting both anodic and cathodic reactions. The table below summarizes the inhibition efficiency of several furan derivatives.

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Furan-2-carboxylic acid | 5 x 10-3 | 97.6 | researchgate.net |

| Furan-2,5-dicarboxylic acid | 5 x 10-3 | 99.5 | researchgate.net |

| Furan-2,5-diyldimethanol | 5 x 10-3 | 95.8 | researchgate.net |

| Furfurylamine | 1 x 10-4 | 78.1 | |

| 2-Methylfuran | 1 x 10-4 | 62.7 | |

| Furfuryl alcohol | 1 x 10-4 | 85.2 |

The presence of both the furanone ring and an amino group in this compound makes it a strong candidate for an effective corrosion inhibitor, aligning with the trend of using non-toxic, biodegradable amino acids and their derivatives for this purpose. nih.gov

Challenges and Opportunities in Dihydrofuranone-Based Drug Development

The journey of any new chemical entity from the laboratory to a marketed drug is fraught with challenges, and compounds based on the dihydrofuranone skeleton are no exception. General hurdles in drug development include high costs, extended timelines often spanning 10-15 years, and navigating complex global regulatory requirements. A significant challenge is the high failure rate of potential drugs during clinical trials, leading to substantial financial losses. For dihydrofuranone derivatives specifically, ensuring target selectivity and avoiding off-target effects is crucial, as some highly reactive furanones have been shown to be genotoxic. arabjchem.org

Despite these challenges, the dihydrofuranone scaffold presents numerous opportunities. Its prevalence in natural products with proven biological activity provides a strong starting point for drug design. arabjchem.org The opportunity for analog-based drug design, where the core structure of an existing drug is modified, can reduce failure rates and development costs. Multicomponent reactions offer an efficient and "green" way to synthesize libraries of diverse furanone analogs for lead discovery and optimization. Furthermore, the use of deuteration—substituting hydrogen with its heavy isotope deuterium—can improve the pharmacokinetic profiles of drugs, an approach that could be applied to dihydrofuranone-based candidates to enhance their therapeutic potential.

Integration of Omics Data for Systems-Level Understanding

To fully understand the biological impact of a compound like this compound, a systems-level approach is necessary. Modern high-throughput "omics" technologies, such as transcriptomics (measuring gene expression) and metabolomics (measuring metabolite levels), generate vast amounts of data. However, analyzing these datasets in isolation provides an incomplete picture.

Sustainable Synthesis and Green Chemistry Approaches in Dihydrofuranone Production

The pharmaceutical industry is increasingly focusing on sustainable manufacturing and green chemistry to reduce its environmental impact. This involves designing chemical processes that are less hazardous, generate less waste, and use renewable resources. The synthesis of dihydrofuranones is an area where these principles can be readily applied.

A key opportunity lies in the use of biomass as a renewable feedstock. Furfural (B47365), which can be derived from agricultural waste products like corn cobs, is a common starting material for the synthesis of furanone derivatives. arabjchem.orgnih.gov One common method for synthesizing the target compound involves the reductive amination of furfurals isolated from biomass. Research has focused on developing efficient and environmentally benign catalytic processes. This includes the use of recyclable heterogeneous catalysts, such as palladium supported on humin-derived activated carbon (humin is a byproduct of furfural production), for the high-yield synthesis of related structures like γ-butyrolactone from biomass-derived 2-furanone.

Other innovative green chemistry approaches include:

Electrochemical and Mechanochemical Synthesis : These methods can reduce the need for traditional solvents and reagents, offering shorter reaction times and high yields. researchgate.net

Reusable Solid Catalysts : The use of eco-friendly and reusable solid catalysts, such as potash alum, can simplify purification, reduce waste, and lower costs.

Atom Economy : Designing reactions, such as tandem multicomponent reactions, that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste.

These sustainable approaches not only lessen the environmental footprint of producing compounds like this compound but also align with the economic and social goals of modern chemical manufacturing.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-amino-dihydro-furan-2-one hydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of precursor amines or hydroxylactams. For example, refluxing 4-amino-3-hydroxybutyric acid derivatives with HCl in anhydrous ethanol under inert atmosphere (N₂ or Ar) can yield the target compound. Key intermediates should be characterized via:

Q. How can researchers ensure the purity of this compound for biological assays?

Methodological Answer: Purity validation requires a combination of analytical techniques:

- Elemental analysis to confirm stoichiometry (e.g., C, H, N, Cl content).

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS in positive ion mode).

- Differential scanning calorimetry (DSC) to check for polymorphic impurities.

- Ion chromatography to quantify residual chloride ions.

For pharmacologically relevant studies, purity ≥98% is recommended, with impurities documented via HPLC-UV chromatograms (retention time ±0.2 min) .

Advanced Research Questions

Q. How should researchers address contradictory data in reaction yields when varying solvents or catalysts?

Methodological Answer: Contradictory yield data often arise from solvent polarity effects or catalyst deactivation. To resolve this:

- Perform Design of Experiments (DoE) to isolate variables (e.g., solvent dielectric constant, catalyst loading).

- Use kinetic studies (e.g., in situ FTIR or Raman spectroscopy) to track intermediate formation.

- Validate findings with quantum mechanical calculations (DFT) to model transition states and solvent interactions.

For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk side reactions with HCl, reducing yield .

Q. What strategies are effective for identifying and mitigating unexpected byproducts in the synthesis of this compound?

Methodological Answer: Byproduct analysis requires:

- LC-MS/MS to detect low-abundance impurities (e.g., dimerized or oxidized derivatives).

- Mechanistic studies using isotopically labeled precursors (e.g., ¹⁵N or D₂O) to trace reaction pathways.

- pH profiling during synthesis to minimize hydrolysis (optimal pH 4–6 for HCl-mediated reactions).

If a byproduct is detected (e.g., 4-chloro-dihydro-furan-2-one), adjust reaction stoichiometry or introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions for drug discovery applications?

Methodological Answer: Stability studies should simulate physiological environments:

- Phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours.

- LC-UV/Vis to monitor degradation (e.g., λmax shifts indicate structural changes).

- Forced degradation via heat (60°C), light (ICH Q1B guidelines), or oxidizing agents (H₂O₂).

Data should be analyzed using Arrhenius plots to predict shelf-life. Note: Hydrolytic instability of the lactam ring may require formulation with stabilizers (e.g., cyclodextrins) .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD).

- Molecular docking simulations (AutoDock Vina, Schrödinger) using crystallographic data from homologous targets.

- In vitro enzyme inhibition assays (e.g., fluorescence-based) with IC₅₀ determination.

For example, if targeting GABA analogs, validate activity via patch-clamp electrophysiology in neuronal cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.